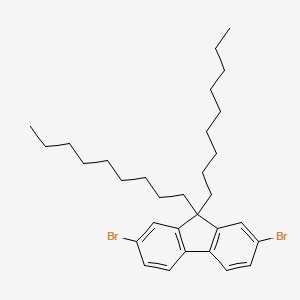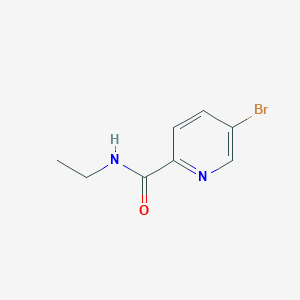
5-Bromo-N-etilpicolinamida
Descripción general
Descripción
5-Bromo-N-ethylpicolinamide, also known as BEPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .
Chemical Reactions Analysis
Specific chemical reactions involving 5-Bromo-N-ethylpicolinamide are not mentioned in the search results .
Physical And Chemical Properties Analysis
5-Bromo-N-ethylpicolinamide has a molecular weight of 229.07 g/mol. Its density is 1.471g/cm3, and it has a boiling point of 355.1ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Medicina: Potencial antiviral y anticancerígeno
5-Bromo-N-etilpicolinamida, como un derivado del indol, ha mostrado promesa en el campo médico debido a las actividades biológicas de compuestos similares . Los derivados del indol son conocidos por sus propiedades antivirales, con algunos compuestos que exhiben actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Además, estos derivados se han explorado por su potencial anticancerígeno, y la investigación indica su capacidad de unirse con alta afinidad a múltiples receptores, lo cual es crucial en el desarrollo de nuevos agentes terapéuticos .
Agricultura: Crecimiento de las plantas y gestión de enfermedades
En el sector agrícola, la aplicación de la nanotecnología ha sido revolucionaria, y compuestos como this compound podrían desempeñar un papel en el desarrollo de nanocompuestos para el crecimiento de las plantas, la gestión de plagas y la alteración de las comunidades microbianas del suelo . Estos avances son esenciales para mejorar la seguridad alimentaria y promover la agricultura sostenible sin afectar negativamente el medio ambiente.
Ciencia de materiales: Ciencia avanzada de baterías
El uso potencial del compuesto en la ciencia avanzada de baterías es significativo, ya que podría contribuir al desarrollo de nuevos materiales para mejores soluciones de almacenamiento de energía . Esta aplicación es particularmente relevante en el contexto de la creciente demanda de fuentes de energía eficientes y sostenibles.
Ciencia ambiental: Remediación de la contaminación
Los marcos metal-orgánicos (MOF) han atraído la atención por sus aplicaciones ambientales, particularmente en la remediación de la contaminación . Si bien this compound en sí misma puede no ser un MOF, sus propiedades estructurales podrían inspirar la síntesis de nuevos MOF o compuestos relacionados que pueden ayudar en la adsorción y degradación catalítica de contaminantes.
Bioquímica: Enlaces de ADN de G-Cuadruplex
En bioquímica, el enfoque se ha centrado en moléculas que pueden estabilizar las estructuras de G-cuadruplex en el ADN, que están asociadas con el cáncer y otras enfermedades . Los derivados de this compound podrían potencialmente servir como enlaces selectivos para estas estructuras, contribuyendo al desarrollo de nuevas terapias contra el cáncer.
Farmacología: Desarrollo de fármacos
La actividad farmacológica de los derivados del indol, que están relacionados estructuralmente con this compound, incluye una amplia gama de posibles aplicaciones terapéuticas . Se ha encontrado que estos compuestos poseen actividades antimicrobianas, antiinflamatorias, antidiabéticas y antimaláricas, lo que los convierte en andamios valiosos para el desarrollo de fármacos.
Mecanismo De Acción
Mode of Action
It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of 5-Bromo-N-ethylpicolinamide’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .
Safety and Hazards
According to the safety data sheet, 5-Bromo-N-ethylpicolinamide is classified as having acute toxicity (oral, Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is used as a laboratory chemical and for the manufacture of chemical compounds .
Relevant Papers
There are several papers related to brominated compounds, but none specifically about 5-Bromo-N-ethylpicolinamide. For example, a paper discusses the electrochemical bromofunctionalization of alkenes , and another paper discusses the synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins .
Propiedades
IUPAC Name |
5-bromo-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCYHHRHDNMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628489 | |
| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845305-88-6 | |
| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


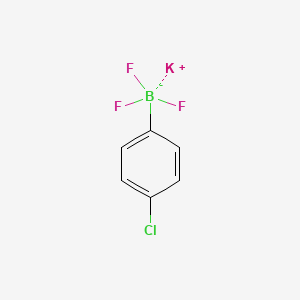




![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
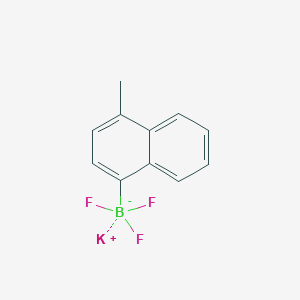
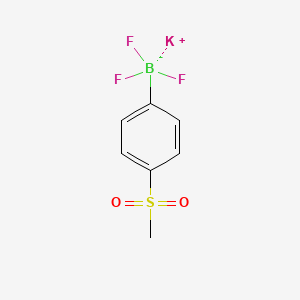


![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
